molecular formula C14H13F3N4O2S B2824804 4-amino-N3-methyl-N5-(4-(trifluoromethyl)benzyl)isothiazole-3,5-dicarboxamide CAS No. 1251618-23-1

4-amino-N3-methyl-N5-(4-(trifluoromethyl)benzyl)isothiazole-3,5-dicarboxamide

Cat. No. B2824804
CAS RN: 1251618-23-1
M. Wt: 358.34
InChI Key: GGEJYXPQMBFMCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride / antimony pentachloride .


Molecular Structure Analysis

The molecular structure of ‘4-amino-N3-methyl-N5-(4-(trifluoromethyl)benzyl)isothiazole-3,5-dicarboxamide’ is complex due to the presence of the trifluoromethyl group. This group is a functional group that has the formula -CF3 . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Scientific Research Applications

Synthesis and Antiviral Activity

  • A study on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showed significant anti-influenza A virus (subtype H5N1) activity. These compounds, including 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b, demonstrated viral reduction in the range of 85–65%, highlighting the potential of similar structural motifs in antiviral research (Hebishy et al., 2020).

Synthesis and Antimicrobial Activities

  • Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and related compounds were synthesized and screened for their antimicrobial activities. Certain compounds displayed good to moderate activities against various test microorganisms, demonstrating the structural adaptability of triazole derivatives for antimicrobial applications (Bektaş et al., 2007).

Anti-Tumor Activity through Apoptosis Induction

  • A study on triazolo[1,5-a]pyrimidine derivatives indicated their potential anti-tumor activity on cancer cells by inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process. This research underlines the promise of nitrogen-containing heterocycles in cancer therapy through modulation of cell death pathways and tumor metastasis inhibition (Safari et al., 2020).

Carbonic Anhydrase Inhibition for Therapeutic Applications

  • The design and synthesis of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides evaluated their inhibition potency toward human carbonic anhydrase isoforms, highlighting the influence of structural variations on biological activity. This suggests the potential of such compounds in developing inhibitors for therapeutic targets (Distinto et al., 2019).

properties

IUPAC Name

4-amino-3-N-methyl-5-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c1-19-12(22)10-9(18)11(24-21-10)13(23)20-6-7-2-4-8(5-3-7)14(15,16)17/h2-5H,6,18H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEJYXPQMBFMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N3-methyl-N5-(4-(trifluoromethyl)benzyl)isothiazole-3,5-dicarboxamide

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